molecular formula C5H4Br2N2O2S B186718 4,6-Dibromo-2-(methylsulfonyl)pyrimidine CAS No. 172899-12-6

4,6-Dibromo-2-(methylsulfonyl)pyrimidine

Cat. No. B186718
CAS RN: 172899-12-6
M. Wt: 315.97 g/mol
InChI Key: YHDFDQSMZGFUGV-UHFFFAOYSA-N
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Description

“4,6-Dibromo-2-(methylsulfonyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are one of the most widespread heterocycles in biologically occurring compounds . The molecular formula of this compound is C5H4Br2N2O2S .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines . For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .


Molecular Structure Analysis

The molecular weight of “this compound” is 315.97 g/mol . The average mass is 329.997 Da and the monoisotopic mass is 327.851654 Da .


Chemical Reactions Analysis

Chemoselective S_NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is not explicitly mentioned in the search results . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Pyrimidines have been extensively studied for their anti-inflammatory properties, with research indicating their potential to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) provide valuable insights for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Anticancer Applications

The anticancer potential of pyrimidine-based scaffolds has been underscored by numerous research articles and patent literature. These compounds exhibit cell-killing effects through various mechanisms, indicating their ability to interact with different enzymes, targets, and receptors. A significant number of patents have been published, highlighting the ongoing interest and potential of pyrimidines as future drug candidates in cancer treatment (Kaur et al., 2014).

Anti-Alzheimer's Applications

Pyrimidine derivatives have shown promise as therapeutic agents against Alzheimer's disease, a challenging neurological disorder. The SAR-based approach has facilitated the investigation into pyrimidine moieties as potential anti-Alzheimer's agents, highlighting the significance of these compounds in the context of neurological disorder treatment and rehabilitation (Das et al., 2021).

Optical Sensors and Biological Significance

Pyrimidine derivatives have been identified as suitable candidates for use as optical sensors due to their ability to form coordination as well as hydrogen bonds, making them effective sensing probes. This application is in addition to their wide range of biological and medicinal uses (Jindal & Kaur, 2021).

Non-proliferative Role in Cancer

Beyond their role in cell proliferation, pyrimidine metabolism has been found to have non-proliferative roles in cancer, affecting differentiation in cancers from different origins and potentially influencing metastasis and the development of new therapeutic options (Siddiqui & Ceppi, 2020).

Safety and Hazards

The safety data sheet for “4,6-Dibromo-2-(methylsulfonyl)pyrimidine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dibromo-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDFDQSMZGFUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599264
Record name 4,6-Dibromo-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172899-12-6
Record name 4,6-Dibromo-2-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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